molecular formula C8H8NNaO3 B6198293 sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate CAS No. 2680542-63-4

sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate

Cat. No.: B6198293
CAS No.: 2680542-63-4
M. Wt: 189.1
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Description

Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is a sodium salt derived from 2-hydroxy-2-(5-methylpyridin-2-yl)acetic acid. This compound is known for its chelating properties, which allow it to form complexes with metal ions. It is commonly used in various industrial applications, including metal plating, textile dyeing, and photographic processing.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate can be synthesized through the reaction of 5-methylpyridine-2-carboxylic acid with chloroacetic acid and sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent in complexometric titrations and metal ion analysis.

    Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.

    Medicine: Research has explored its potential antioxidant, anticancer, and anti-inflammatory properties.

    Industry: It is employed in metal plating, textile dyeing, and photographic processing due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can modulate various biochemical pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

    Sodium 2-hydroxy-2-(pyridin-2-yl)acetate: Similar structure but lacks the methyl group on the pyridine ring.

    Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate: Similar structure with the methyl group at a different position on the pyridine ring.

Uniqueness: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chelating properties and reactivity. This structural variation can result in different chemical behaviors and applications compared to its analogs.

Properties

CAS No.

2680542-63-4

Molecular Formula

C8H8NNaO3

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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